Insulin, Asp(B9)-Glu(B27) is an insulin analog characterized by the substitution of aspartic acid at position B9 and glutamic acid at position B27 of the insulin molecule. This modification alters the pharmacokinetic and pharmacodynamic properties of the hormone, making it a subject of interest in diabetes treatment. Insulin itself is a peptide hormone composed of 51 amino acids, secreted by pancreatic beta cells, and plays a crucial role in glucose metabolism by facilitating cellular glucose uptake and regulating blood sugar levels .
Insulin analogs are classified based on their action profiles: rapid-acting, short-acting, intermediate-acting, and long-acting. Asp(B9)-Glu(B27) falls into the category of rapid-acting insulin analogs, designed to mimic the natural postprandial insulin response more closely than regular human insulin .
The synthesis of Asp(B9)-Glu(B27) insulin involves several steps:
The production process typically requires careful control of fermentation conditions to optimize yield and activity. The purification process ensures that contaminants are removed, resulting in a product suitable for therapeutic use.
Insulin binds to specific receptors on target cells (e.g., muscle, fat, liver), initiating a cascade of intracellular signaling that promotes glucose uptake and metabolism. The Asp(B9)-Glu(B27) modifications may influence binding kinetics and receptor activation efficiency.
Research indicates that this analog has a reduced potency compared to native insulin, which can affect its therapeutic efficacy in managing blood glucose levels .
Asp(B9)-Glu(B27) insulin exhibits distinct solubility characteristics compared to regular human insulin due to its altered charge properties from the aspartic acid and glutamic acid substitutions.
The modifications can influence stability under physiological conditions, including susceptibility to proteolytic degradation. This aspect is critical for ensuring prolonged activity in therapeutic applications .
Asp(B9)-Glu(B27) insulin is primarily used in diabetes management, particularly for patients requiring rapid control of blood sugar levels post-meal. Its design aims to provide a quicker onset of action compared to traditional insulins, enhancing glycemic control while minimizing hypoglycemia risks.
Additionally, ongoing research explores its potential in developing "smart" insulin delivery systems that respond dynamically to blood glucose levels .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3